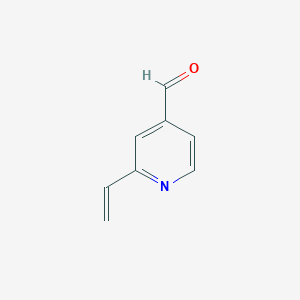2-Ethenylpyridine-4-carbaldehyde
CAS No.:
Cat. No.: VC18169474
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7NO |
|---|---|
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 2-ethenylpyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H7NO/c1-2-8-5-7(6-10)3-4-9-8/h2-6H,1H2 |
| Standard InChI Key | DMCCIYJDXGVWFL-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=NC=CC(=C1)C=O |
Introduction
Structural and Physicochemical Properties
2-Ethenylpyridine-4-carbaldehyde belongs to the class of substituted pyridinecarboxaldehydes, distinguished by its ethenyl substituent. The compound’s structure comprises a six-membered pyridine ring with an aldehyde group at position 4 and a vinyl group at position 2 (Figure 1). Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.1 g/mol | |
| CAS Registry Number | 1824099-80-0 | |
| Purity (Commercial) | ≥95% | |
| Functional Groups | Aldehyde, Ethenyl |
Despite its utility, critical data such as melting point, boiling point, and density remain unreported in publicly available literature. The absence of these values underscores the need for further experimental characterization.
Reactivity and Functional Group Transformations
Aldehyde-Driven Reactivity
The aldehyde group at position 4 is highly electrophilic, enabling classic nucleophilic additions and condensations. For example:
-
Schiff Base Formation: Reaction with primary amines yields imines, which are pivotal in drug design for targeting amine-containing biological molecules. This reactivity is exploited in medicinal chemistry to enhance compound stability and binding affinity.
-
Grignard Additions: Organomagnesium reagents attack the carbonyl carbon, generating secondary alcohols that serve as intermediates for further functionalization.
Ethenyl Group Reactivity
The ethenyl group participates in cycloadditions and polymerization:
-
Diels-Alder Reactions: As a dienophile, it engages with conjugated dienes to form six-membered cycloadducts, useful in natural product synthesis.
-
Radical Polymerization: Under initiators like AIBN, the ethenyl group can polymerize, creating polyvinylpyridine derivatives with applications in catalysis and materials science.
Applications in Medicinal Chemistry and Drug Design
2-Ethenylpyridine-4-carbaldehyde’s dual functionality makes it a versatile building block in drug discovery. Key applications include:
-
Covalent Inhibitors: The aldehyde forms reversible covalent bonds with lysine residues in enzyme active sites, a strategy employed in kinase and protease inhibitor development.
-
Prodrug Synthesis: Schiff bases derived from this compound can act as prodrugs, releasing active agents under physiological conditions.
A comparative analysis with related compounds reveals distinct advantages:
-
4-Ethynylpyridine-2-carbaldehyde (CAS 1196153-40-8): The ethynyl group enables click chemistry but lacks the conjugation benefits of the ethenyl group .
-
4-Pyridinecarboxaldehyde: Absence of the ethenyl substituent limits its utility in polymerization and cycloaddition reactions .
Future Directions and Research Opportunities
-
Synthetic Methodology: Developing efficient, scalable routes for 2-ethenylpyridine-4-carbaldehyde remains a priority.
-
Biological Evaluation: Screening for anticancer or antimicrobial activity, akin to studies on 2-thioxoimidazolidin-4-one derivatives, could unveil therapeutic potential .
-
Materials Science: Investigating its role in synthesizing conductive polymers or metal-organic frameworks (MOFs) may open new avenues in nanotechnology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume